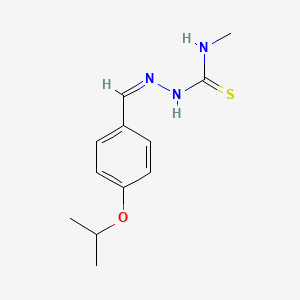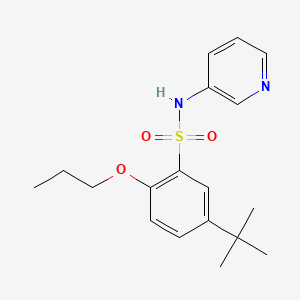![molecular formula C18H17N5OS2 B13370425 {[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B13370425.png)
{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound {[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetonitrile is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetonitrile typically involves multiple steps, including the formation of the pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine core, followed by the introduction of the phenylethyl group and the sulfanyl acetonitrile moiety. The reaction conditions may vary depending on the specific synthetic route, but common reagents and catalysts include organic solvents, acids, bases, and transition metal catalysts.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions: The compound {[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetonitrile can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific types of reactions depend on the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides, acyl chlorides). Reaction conditions such as temperature, pressure, solvent, and pH play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
科学的研究の応用
Chemistry: In chemistry, {[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biology, this compound may have potential applications as a biochemical probe or a tool for studying biological processes. Its interactions with biological molecules and pathways can provide insights into cellular mechanisms and functions.
Medicine: In medicine, this compound may be investigated for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industry, this compound may be used in the development of new materials, catalysts, or chemical processes. Its unique properties and reactivity can be harnessed for various industrial applications.
作用機序
The mechanism of action of {[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetonitrile involves its interactions with molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact mechanism of action depends on the specific context and application of the compound.
類似化合物との比較
Similar Compounds: Similar compounds to {[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetonitrile include other pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives, as well as compounds containing sulfanyl acetonitrile moieties. Examples include {[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetic acid and {[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetamide.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique reactivity and properties to the compound, making it distinct from other similar molecules.
特性
分子式 |
C18H17N5OS2 |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
2-[[8-oxo-11-(2-phenylethyl)-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-5-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C18H17N5OS2/c19-8-11-25-18-21-23-16(24)14-12-22(9-6-13-4-2-1-3-5-13)10-7-15(14)20-17(23)26-18/h1-5H,6-7,9-12H2 |
InChIキー |
ITINBCHWUZQYBI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1N=C3N(C2=O)N=C(S3)SCC#N)CCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B13370351.png)
![2-Methyl-3-[(phenylsulfinyl)methyl]-2-cyclohexen-1-one](/img/structure/B13370360.png)
![3-(1-adamantyl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370363.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370365.png)


![6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370389.png)
![5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-hydroxy-3-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13370411.png)
![N-{2-[3-(trifluoromethyl)anilino]-4-pyrimidinyl}-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B13370417.png)
![2-chloro-N-(2-ethoxyphenyl)-5-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13370424.png)
![6-[(4-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370430.png)
![5-methoxy-2-methyl-1-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}pyridin-4(1H)-one](/img/structure/B13370433.png)
![N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13370437.png)

